molecular formula C9H7F2NO4 B2386315 4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid CAS No. 2090712-49-3

4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid

Cat. No. B2386315
CAS RN: 2090712-49-3
M. Wt: 231.155
InChI Key: XWRKECPKRLOSBZ-UHFFFAOYSA-N
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Description

Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). This group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives also show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .


Synthesis Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The difluoromethyl group can form various types of bonds, including C(sp), C(sp2), C(sp3), O, N, or S .


Chemical Reactions Analysis

Difluoromethyl compounds can undergo various types of chemical reactions. For example, they can participate in electrophilic, nucleophilic, radical, and cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the difluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

Mechanism of Action

The mechanism of action of difluoromethyl compounds can vary depending on their structure and the biological target. For example, some difluoromethyl compounds can inhibit certain enzymes, while others might interact with specific receptors .

Safety and Hazards

Like all chemicals, difluoromethyl compounds should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . Future research will likely focus on developing new methods for the synthesis of difluoromethyl compounds, studying their properties, and exploring their potential applications in various fields .

properties

IUPAC Name

4-(difluoromethyl)-3-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-4-2-5(9(13)14)3-6(12(15)16)7(4)8(10)11/h2-3,8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRKECPKRLOSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-3-methyl-5-nitrobenzoic acid

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